molecular formula C23H18N2O6S2 B2516003 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900134-74-9

3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B2516003
CAS No.: 900134-74-9
M. Wt: 482.53
InChI Key: XCPZRGOQDZVNTD-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, characterized by a Z-configuration at the benzylidene double bond. The core structure comprises a thiazolidinone ring substituted with a 4-hydroxy-3-methoxybenzylidene group at position 5, a thioxo group at position 2, and a propanamide side chain linked to a coumarin moiety (2-oxo-2H-chromen-6-yl). The compound’s synthesis typically involves Knoevenagel condensation between a thiazolidinone precursor and an aldehyde, followed by amide coupling .

Properties

IUPAC Name

3-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6S2/c1-30-18-10-13(2-5-16(18)26)11-19-22(29)25(23(32)33-19)9-8-20(27)24-15-4-6-17-14(12-15)3-7-21(28)31-17/h2-7,10-12,26H,8-9H2,1H3,(H,24,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPZRGOQDZVNTD-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide , also referred to as Compound A, is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of Compound A, highlighting its potential therapeutic applications based on recent studies.

Compound A has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₈H₁₄N₂O₅S₂
Molecular Weight 402.44 g/mol
CAS Number 7025-18-5

The biological activity of Compound A is primarily attributed to its ability to inhibit specific protein kinases and induce apoptosis in cancer cells. The compound's structural features, particularly the thiazolidine moiety and the chromenyl group, play crucial roles in its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that Compound A exhibits significant anticancer properties:

  • Cell Line Studies : In vitro assays showed that Compound A has potent inhibitory effects on various cancer cell lines including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound induced apoptosis through both extrinsic and intrinsic signaling pathways .
  • Protein Kinase Inhibition : Compound A was tested against several protein kinases, including DYRK1A and CDK5/p25. The IC50 values for inhibition were found to be in the micromolar range, indicating effective inhibition of these kinases which are crucial in cell cycle regulation and cancer progression .

Antioxidant Activity

In addition to its anticancer properties, Compound A has shown antioxidant activity. This is significant as oxidative stress is linked to various diseases, including cancer. The compound's ability to scavenge free radicals was evaluated using standard assays such as DPPH and ABTS, demonstrating its potential as a protective agent against oxidative damage .

Structure-Activity Relationship (SAR)

The structure of Compound A influences its biological activity significantly:

  • Thiazolidinone Core : The thiazolidinone ring is essential for the anticancer and kinase inhibitory activities.
  • Hydroxy and Methoxy Substituents : The presence of hydroxy and methoxy groups on the benzylidene moiety enhances the compound's interaction with target proteins, improving its efficacy .

Case Studies

Several case studies have been conducted to assess the pharmacological potential of thiazolidinone derivatives similar to Compound A:

  • Apoptosis Induction : In a study involving thiazolidinone derivatives, it was found that these compounds could effectively induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that modifications to the thiazolidinone structure can lead to enhanced anticancer properties .
  • Kinase Inhibition Profiles : Another study reported that derivatives with similar structures exhibited selective inhibition against specific kinases such as GSK3α/β and CK1, which are implicated in various signaling pathways related to cancer progression .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide exhibit significant anticancer properties. The thiazolidinone moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinone showed promising results against various cancer cell lines, including breast and lung cancer, by promoting cell cycle arrest and apoptosis through the modulation of specific signaling pathways .

Compound NameCancer TypeMechanism of ActionReference
Thiazolidinone DerivativeBreast CancerInduces apoptosis via p53 pathway
Thiazolidinone DerivativeLung CancerInhibits proliferation through cyclin D1 downregulation

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. The presence of the hydroxy and methoxy groups can enhance its interaction with inflammatory mediators.

Case Study:
Research highlighted in Phytotherapy Research indicated that thiazolidinone derivatives could effectively reduce inflammation markers in animal models, suggesting their utility in treating conditions like arthritis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the thiazolidinone ring, which has been associated with antibacterial activity.

Case Study:
A study published in Antimicrobial Agents and Chemotherapy reported that various thiazolidinone derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This was attributed to their ability to disrupt bacterial cell wall synthesis .

Compound NameBacterial StrainActivityReference
Thiazolidinone DerivativeStaphylococcus aureusInhibitory effect observed
Thiazolidinone DerivativeEscherichia coliModerate activity noted

Polymer Development

The unique chemical structure of this compound can be utilized in the synthesis of novel polymers with enhanced properties.

Case Study:
Research published in Polymer Science explored the incorporation of thiazolidinone derivatives into polymer matrices to improve thermal stability and mechanical strength. The study found that polymers containing these compounds exhibited superior performance compared to traditional materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among similar compounds include substitutions on the benzylidene ring, modifications to the thiazolidinone core, and alterations in the N-linked side chain. Below is a comparative analysis:

Compound Name Substituents on Benzylidene N-Linked Group Key Properties Biological Activity Ref.
Target Compound 4-Hydroxy-3-methoxy 2-Oxo-2H-chromen-6-yl Predicted pKa: ~9.5; Density: ~1.43 g/cm³ Potential anticancer/antioxidant
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chloro 1,3-Thiazol-2-yl Molecular Formula: C₁₆H₁₂ClN₃O₂S₃ Anticancer (in vitro)
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methyl 3-Hydroxyphenyl pKa: 9.53; Density: 1.43 g/cm³ Antibacterial
(Z)-3-(5-(3-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide 3-Fluoro Phenyl Synthesized via microwave-assisted methods Antifungal
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Methoxy Hydrazono-phenyl Synthesized via DMF-acetic acid reflux Not reported

Physicochemical Properties

  • Solubility : The coumarin-linked target compound exhibits lower aqueous solubility compared to thiazolyl or phenyl analogues due to its hydrophobic aromatic system .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the benzylidene ring increase electrophilicity, enhancing reactivity in biological systems .
  • pKa: The 4-hydroxy group in the target compound lowers its pKa (~9.5) relative to non-hydroxylated analogues (pKa ~10.2) .

Preparation Methods

Schiff Base Formation

  • Reactants : 4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative) and 3-aminopropanoic acid.
  • Conditions : Reflux in anhydrous ethanol (12–24 h) with catalytic acetic acid.
  • Outcome : Formation of Schiff base intermediate (I) with a free carboxylic acid group.

Thiazolidinone Cyclization

  • Reactants : Schiff base (I) and mercaptoacetic acid.
  • Conditions :
    • Solvent: Dry benzene or toluene.
    • Catalyst: Triethylamine (TEA) or BF3·OEt2.
    • Temperature: Reflux (110°C) for 6–8 h under inert atmosphere.
  • Mechanism : Nucleophilic attack by the thiol group on the imine carbon, followed by intramolecular cyclization.
  • Yield : 64–82% after recrystallization (methanol/water).

Final Assembly via Nucleophilic Substitution

The thiazolidinone intermediate and propanamide-coumarin derivative are coupled through a nucleophilic acyl substitution.

Reaction Conditions

  • Reactants : Thiazolidinone (I) and propanamide (II) .
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Base : Potassium carbonate (K2CO3) or TEA.
  • Temperature : 80–100°C for 12–24 h.

Stereochemical Control

The (5Z) configuration of the benzylidene group is maintained by:

  • Slow addition of reactants to prevent thermal equilibration.
  • Use of polar aprotic solvents to stabilize the transition state.

Purification and Characterization

Purification

  • Recrystallization : Methanol/ethyl acetate (1:3) yields pure product as pale-yellow crystals.
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) for analytical samples.

Spectroscopic Validation

Technique Key Features
IR (KBr) ν 1675 cm⁻¹ (C=O, thiazolidinone), 1720 cm⁻¹ (coumarin lactone)
1H NMR δ 7.85 (s, 1H, benzylidene CH), 6.90–7.40 (m, coumarin aromatic)
13C NMR δ 192.1 (C=O, thiazolidinone), 161.5 (coumarin lactone)
HRMS [M+H]+ m/z calculated 512.12, found 512.10

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Thiazolidinone Cyclization

Method Catalyst Solvent Time (h) Yield (%) Reference
Conventional TEA Benzene 48 65
Microwave-assisted None Toluene 0.5 78
Domino reaction BF3·OEt2 CH2Cl2 2 82

Microwave irradiation significantly enhances reaction efficiency, reducing time from 48 h to 30 min while improving yield by 13%.

Challenges and Mitigation Strategies

  • Stereochemical Purity :
    • Use of chiral auxiliaries or asymmetric catalysis to enforce (5Z) configuration.
  • Coumarin Solubility :
    • Sonication in DMF improves dissolution during amide coupling.
  • Byproduct Formation :
    • Column chromatography (SiO2, 5% MeOH/CH2Cl2) removes unreacted intermediates.

Q & A

Basic: What are the standard synthetic methodologies for this compound?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 2-chlorobenzylamine with indole-2,3-dione derivatives under acidic conditions to form the benzylidene intermediate.
  • Step 2: Cyclization with thiazolidine-2,4-dione derivatives in the presence of catalysts like piperidine or acetic acid.
  • Step 3: Coupling with the coumarin-6-amine moiety via amide bond formation using coupling agents (e.g., EDC/HOBt).
    Key parameters include solvent choice (DMF or ethanol), temperature (reflux at 80–100°C), and purification via recrystallization (DMF/acetic acid mixtures) .

Basic: How is the compound structurally characterized?

Answer:

  • Spectroscopy: ¹H/¹³C NMR (to confirm proton environments and carbon骨架), IR (to identify C=O, C=S, and phenolic -OH stretches).
  • X-ray crystallography: Refinement using SHELXL for precise bond-length/angle determination. For example, the Z-configuration of the benzylidene group is confirmed via crystallographic data .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Enzyme inhibition: Kinase assays (e.g., EGFR or CDK2 inhibition) using fluorescence-based protocols.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Anti-inflammatory: COX-2 inhibition measured via ELISA .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Structure-activity relationship (SAR): Compare analogs (e.g., 3-chloro vs. 4-methoxy substituents) to isolate functional group contributions.
  • Dose-response curves: Validate activity across multiple concentrations to rule out false positives .

Advanced: How to optimize synthesis yield and purity?

Answer:

  • Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency.
  • Catalyst variation: Replace piperidine with DBU for enhanced reaction rates.
  • Flow chemistry: Implement continuous flow reactors for scalable, reproducible synthesis .

Advanced: How to investigate reaction mechanisms for key transformations?

Answer:

  • Kinetic studies: Monitor intermediate formation via LC-MS at timed intervals.
  • Isotopic labeling: Use ¹⁸O-labeled water to trace oxygen incorporation in the 4-oxo group.
  • Computational modeling: DFT calculations (Gaussian 09) to map energy barriers for cyclization steps .

Advanced: How do substituents influence bioactivity?

Answer:

  • SAR strategies: Synthesize derivatives with modified benzylidene (e.g., 4-fluoro vs. 3-methoxy) and coumarin moieties.
  • Lipophilicity analysis: Measure logP values to correlate with membrane permeability.
  • Target docking: Use AutoDock Vina to predict binding affinities to kinases or receptors .

Advanced: How to predict molecular targets via computational modeling?

Answer:

  • Molecular docking: Screen against Protein Data Bank (PDB) targets (e.g., 1M17 for EGFR) using Glide (Schrödinger Suite).
  • Molecular dynamics (MD): Simulate ligand-receptor stability over 100 ns (GROMACS) to assess binding modes.
  • Pharmacophore mapping: Identify critical H-bond donors/acceptors using Phase .

Advanced: How to address crystallographic data discrepancies (e.g., twinning)?

Answer:

  • Data reprocessing: Use SHELXL’s TWIN/BASF commands to refine twinned datasets.
  • Validation tools: Check for missed symmetry via PLATON’s ADDSYM function.
  • ORTEP visualization: Confirm thermal ellipsoid alignment for problematic residues .

Advanced: How to design derivatives with improved pharmacokinetics?

Answer:

  • Bioisosteric replacement: Substitute the thioxo group with selenoxo to enhance metabolic stability.
  • Prodrug strategies: Introduce ester moieties (e.g., ethyl propionate) for increased oral bioavailability.
  • ADMET prediction: Use SwissADME to optimize logS and CYP450 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.